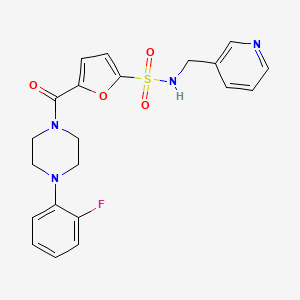
5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-N-(pyridin-3-ylmethyl)furan-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-N-(pyridin-3-ylmethyl)furan-2-sulfonamide is a useful research compound. Its molecular formula is C21H21FN4O4S and its molecular weight is 444.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-N-(pyridin-3-ylmethyl)furan-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes information regarding its biological activity, including mechanisms of action, target interactions, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine moiety, which is known for its ability to interact with various receptors in the nervous system. The presence of a fluorophenyl group and a pyridine ring enhances its pharmacological profile, potentially affecting neurotransmission and other biochemical pathways.
Structural Formula
- Molecular Formula : C21H20FN5O2S
- Molecular Weight : 425.482 g/mol
Target Interactions
The compound primarily targets specific proteins or enzymes due to its structural features. The piperazine component is particularly notable for its interactions with:
- Serotonin Receptors : Modulating neurotransmission pathways.
- Dopamine Receptors : Potential implications in psychiatric disorders.
Mode of Action
The interaction typically involves the formation of non-covalent bonds (e.g., hydrogen bonds, van der Waals forces), leading to conformational changes in target proteins, which can alter their activity and downstream signaling pathways.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds similar to this compound. For instance, derivatives have shown efficacy against various viruses, including HIV and influenza.
Enzyme Inhibition
The compound exhibits significant inhibitory activity against monoamine oxidase (MAO), particularly MAO-B, which is crucial for the metabolism of neurotransmitters.
Cytotoxic Effects
The cytotoxicity of related compounds was assessed using L929 fibroblast cells. While some derivatives showed significant cytotoxic effects at higher concentrations, others like T6 demonstrated lower toxicity.
| Compound | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| T3 | L929 | 50 and 100 | Complete cell death |
| T6 | L929 | All concentrations | No significant death |
Case Studies and Research Findings
- Antiviral Efficacy : A study evaluated the antiviral activity of various piperazine derivatives against HIV and influenza viruses, finding that modifications to the piperazine structure significantly enhanced activity.
- Neurotransmitter Modulation : Research indicated that compounds with similar structures could modulate serotonin levels, suggesting potential applications in treating mood disorders.
- Enzyme Inhibition Studies : Investigations into the inhibitory effects on MAO-B revealed that structural variations could lead to substantial differences in potency, indicating a need for further optimization in drug design.
Eigenschaften
IUPAC Name |
5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-N-(pyridin-3-ylmethyl)furan-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O4S/c22-17-5-1-2-6-18(17)25-10-12-26(13-11-25)21(27)19-7-8-20(30-19)31(28,29)24-15-16-4-3-9-23-14-16/h1-9,14,24H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXLTMARCDHEJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=C(O3)S(=O)(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














